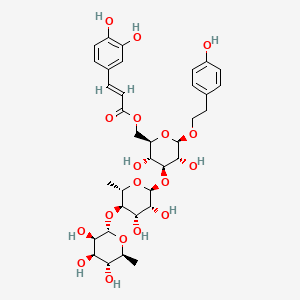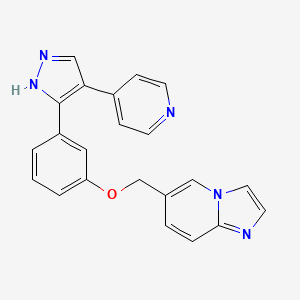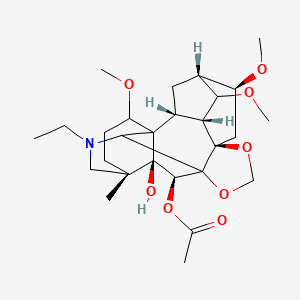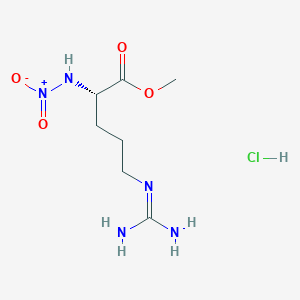
Sailkosaponin D,(S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saikosaponin D is a saponin compound extracted from the roots of the Bupleurum plant, a traditional Chinese medicinal herb. It is a principal active component of Bupleurum and exhibits a variety of pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor properties . Saikosaponin D has drawn significant attention in recent years due to its potential in anti-tumor research, where it has been shown to inhibit the proliferation of numerous tumor cells and curb the progression of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. Regioselective glycosylation is then used to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is employed to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the roots of Bupleurum species. The process includes drying the roots, followed by solvent extraction and purification to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin D undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound features a unique 13,28-epoxy-ether moiety at the D ring of the aglycones, which is crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Dess-Martin oxidation is used to oxidize the remaining hydroxyl groups.
Reduction: The 3-ketone in intermediates is reduced using Me4NBH(OAc)3.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to install glycans onto the aglycones.
Major Products: The major products formed from these reactions include Saikosaponin A, Saikosaponin D, and their natural congeners such as prosaikosaponin F, G, and saikosaponin Y .
Scientific Research Applications
Saikosaponin D has a wide range of scientific research applications:
Chemistry: It is used as a marker for evaluating the quality of traditional Chinese medicines.
Medicine: The compound has shown promising anti-tumor properties, inhibiting the proliferation of various cancer cells, including liver, pancreatic, lung, glioma, ovarian, thyroid, stomach, and breast cancer.
Mechanism of Action
Saikosaponin D exerts its effects through multiple mechanisms:
Inhibition of Tumor Cell Proliferation: It inhibits the proliferation of tumor cells by inducing G1 phase cell cycle arrest.
Promotion of Tumor Cell Apoptosis: Saikosaponin D promotes apoptosis in tumor cells, thereby reducing tumor growth.
Thwarting Tumor-Cell Invasion: It prevents the invasion of tumor cells into surrounding tissues.
Modulation of Tumor Cell Autophagy: The compound modulates autophagy in tumor cells, which is crucial for their survival and proliferation.
Molecular Targets and Pathways: Saikosaponin D targets various molecular pathways, including the p-STAT3/C/EBPβ signaling pathway, which is involved in the suppression of cyclooxygenase-2 (COX-2) expression.
Comparison with Similar Compounds
Saikosaponin A: Similar to Saikosaponin D, Saikosaponin A is another major compound in Radix Bupleuri.
Prosaikosaponin F and G: These are natural congeners of Saikosaponin D and share similar biological activities.
Saikosaponin Y: Another congener with comparable pharmacological properties.
Uniqueness of Saikosaponin D: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity to anti-tumor drugs. Its unique 13,28-epoxy-ether moiety at the D ring of the aglycones contributes to its distinct biological activity .
Properties
Molecular Formula |
C42H68O13 |
|---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1 |
InChI Key |
VDICFISFVFOIRL-WFRGYESZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935165.png)






![4-amino-5-chloro-N-[[(2R)-4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide](/img/structure/B11935205.png)
![tert-butyl 4-[[2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetyl]-methylamino]piperidine-1-carboxylate](/img/structure/B11935218.png)


![(4-methylphenyl)methyl 3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B11935233.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate](/img/structure/B11935237.png)
